(Tetrahydrofuran-3-yl)hydrazine

Description

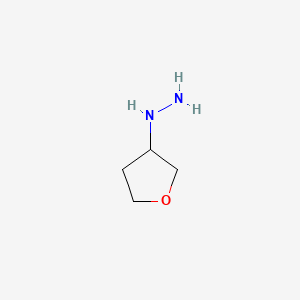

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

oxolan-3-ylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c5-6-4-1-2-7-3-4/h4,6H,1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFLBKOBMGLOKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tetrahydrofuran 3 Yl Hydrazine and Its Substituted Analogues

Established Synthetic Routes to (Tetrahydrofuran-3-yl)hydrazine

The synthesis of this compound can be achieved through several established pathways, primarily involving the manipulation of protected hydrazine (B178648) precursors and the derivatization of tetrahydrofuran (B95107) intermediates. These methods are critical for producing the target compound in good yield and purity.

Hydrolysis and Hydrogenation of Protected Hydrazine Precursors

A common and effective method for preparing this compound involves the hydrolysis or hydrogenation of a protected hydrazine compound. google.comwipo.int In this approach, a protecting group, such as a tert-butyl or benzyl (B1604629) group, is attached to the hydrazine moiety to prevent unwanted side reactions during the synthesis. google.comwipo.int The protected hydrazine is then reacted with a suitable tetrahydrofuran precursor. The final step involves the removal of the protecting group through either hydrolysis, typically using a strong acid like hydrochloric acid, or by hydrogenation. google.comwipo.int

For instance, (S)-tri-tert-butyl 2-(tetrahydrofuran-3-yl)hydrazine-1,1,2-tricarboxylate can be treated with concentrated hydrochloric acid to yield (S)-(Tetrahydrofuran-3-yl)hydrazine. google.com This deprotection step is often followed by purification to isolate the desired product, which can be obtained as an acid addition salt. google.com The purity of the final product is typically high, often ranging from 98% to 99.5% as measured by HPLC. google.com

Derivatization from Ring-Substituted Tetrahydrofuran Intermediates

Another synthetic strategy involves the derivatization of pre-existing ring-substituted tetrahydrofuran intermediates. This method allows for the introduction of the hydrazine group at a specific position on the tetrahydrofuran ring. The choice of the starting tetrahydrofuran derivative is crucial for the successful synthesis of the target molecule.

For example, a reported procedure involves reacting a suitable tetrahydrofuran intermediate with a hydrazine derivative. The reaction conditions, such as solvent and temperature, are optimized to ensure efficient conversion and to minimize the formation of byproducts. Acetic acid is often used as the solvent, and the reaction is carried out under a nitrogen atmosphere at elevated temperatures.

Enantioselective Synthesis of Chiral (S)- and (R)-(Tetrahydrofuran-3-yl)hydrazine

The synthesis of specific enantiomers, (S)- and (R)-(Tetrahydrofuran-3-yl)hydrazine, is of significant interest, particularly for their application in the development of chiral pharmaceuticals. google.comwipo.int Enantioselective synthesis aims to produce a single enantiomer with high purity.

A process for producing (S)-(Tetrahydrofuran-3-yl)hydrazine involves a multi-step sequence starting from a chiral precursor. google.com This process can include reduction, mesylation, cyclization, and finally deprotection to yield the desired enantiomerically pure hydrazine. google.com The use of chiral auxiliaries or catalysts is a common strategy in asymmetric synthesis to control the stereochemistry of the final product. arkat-usa.org For example, the SAMP/RAMP hydrazone methodology has been successfully employed for the asymmetric synthesis of various chiral compounds. arkat-usa.org

Alkylation Strategies for Hydrazine Moieties

The derivatization of the hydrazine group in this compound and its analogues is a key step in creating a diverse range of molecules with potential biological activities. Alkylation of the hydrazine moiety allows for the introduction of various substituents, which can significantly influence the properties of the final compound.

Selective N-Alkylation through Nitrogen Dianion Intermediates

A powerful method for the selective alkylation of hydrazines involves the formation of a nitrogen dianion intermediate. d-nb.infonih.govorganic-chemistry.org This approach offers a direct and efficient route to substituted hydrazines, often avoiding the need for complex protection and deprotection steps. organic-chemistry.org The process typically involves the treatment of a protected hydrazine with a strong base, such as n-butyllithium, at low temperatures to generate a highly reactive dianion. d-nb.infoorganic-chemistry.org

This dianion can then be reacted with an alkylating agent to introduce a substituent at a specific nitrogen atom. d-nb.info The reactivity of the alkylating agent and the steric bulk of the electrophile can influence the reaction rate and outcome. d-nb.info This method has been shown to be applicable to a wide range of alkyl halides, providing access to mono- and di-alkylated hydrazine derivatives. organic-chemistry.org

Control of Substitution Patterns in Hydrazine Derivatization

Controlling the substitution pattern during the derivatization of hydrazines is crucial for synthesizing specific isomers. organic-chemistry.org The selective alkylation of either the Nα or Nβ nitrogen atom of the hydrazine moiety can be achieved by careful selection of reaction conditions and reagents. organic-chemistry.org The use of nitrogen dianion intermediates provides a high degree of control over the substitution, allowing for the sequential introduction of different alkyl groups. organic-chemistry.org

Reductive alkylation of hydrazines with carbonyl compounds using a stable and non-toxic metal hydride reagent is another effective one-pot method for preparing N-alkylhydrazines. thieme-connect.com This approach avoids the isolation of hydrazone intermediates and is suitable for large-scale industrial preparations. thieme-connect.com The choice of the reducing agent and the reaction conditions can be fine-tuned to achieve the desired level of substitution. thieme-connect.com

Preparation of Hydrazide Intermediates from Tetrahydrofuran Derivatives

The formation of hydrazide intermediates from tetrahydrofuran precursors is a foundational step in the synthesis of this compound. A common approach involves the reaction of a suitable tetrahydrofuran derivative with a hydrazine source. For instance, organic acid hydrazides, which contain the active functional group (-C(=O)NHNH2), are crucial intermediates. mdpi.comsciforum.net These hydrazides can be synthesized by reacting esters with hydrazine hydrate (B1144303). mdpi.com

In a specific example related to the synthesis of (S)-(tetrahydrofuran-3-yl)hydrazine, a multi-step process is employed. This process can begin with the reduction of a suitable starting material to produce (R)-tetrahydrofuran-3-ol. google.com This alcohol is then converted to a sulfonate ester, such as (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. google.com Subsequent reaction of this intermediate with a protected hydrazine derivative, like tri-tert-butyl hydrazine-1,1,2-tricarboxylate, in the presence of a base such as cesium carbonate, yields a protected hydrazine compound. google.com The final step involves the deprotection of this intermediate to afford the desired (S)-(tetrahydrofuran-3-yl)hydrazine. google.comwipo.int

The synthesis of hydrazones, which are formed by the reaction of hydrazides or hydrazines with aldehydes or ketones, is also a relevant area. mdpi.comsciforum.net These reactions are typically carried out by heating the reactants in an organic solvent such as ethanol, methanol, or tetrahydrofuran. mdpi.comsciforum.net

Innovative Approaches to the Synthesis of Substituted Hydrazines

Recent advancements in synthetic chemistry have led to innovative methods for preparing substituted hydrazines, offering advantages in terms of efficiency and substrate scope.

Utilizing Organometallic Reagents in Hydrazine Synthesis

Organometallic reagents have emerged as powerful tools in the synthesis of substituted hydrazines. One notable method involves the use of Grignard or other organometallic reagents to perform electrophilic substitution on N-(1-benzotriazolylalkyl)-1,2-disubstituted intermediates. psu.edu This approach allows for the synthesis of trisubstituted hydrazines that are otherwise difficult to prepare. psu.edu

Another strategy involves the palladium or copper-catalyzed coupling of dialkylazodicarboxylates with arylboronic acids. sapub.org Additionally, the addition of organometallic reagents to azodicarboxylates provides another route to monoarylhydrazides. sapub.org More recently, scandium-mediated reactions have been developed for the conversion of dinitrogen into hydrazine derivatives through N-C bond formation, showcasing the potential of organometallic chemistry in activating otherwise inert molecules. bohrium.com

| Reagent Type | Application in Hydrazine Synthesis | Reference |

| Grignard Reagents | Electrophilic substitution on N-(1-benzotriazolylalkyl) intermediates | psu.edu |

| Arylboronic Acids | Pd or Cu-catalyzed coupling with dialkylazodicarboxylates | sapub.org |

| Scandium Complexes | Mediated conversion of dinitrogen to hydrazine derivatives | bohrium.com |

Reduction of Nitroso Compounds for Hydrazine Formation

The reduction of nitroso compounds presents a viable pathway to hydrazine derivatives. Aryl-N-nitrosamines can be reduced to the corresponding hydrazines under metal-free conditions using sustainable reductants like thiourea (B124793) dioxide in an aqueous medium. researchgate.net This method is notable for its mild reaction conditions and good to excellent yields. researchgate.net Sensitive functional groups such as olefins, alkynes, and aryl halides remain stable during this reduction. researchgate.net

Historically, the reduction of nitro compounds has been a well-established method for producing various nitrogen-containing functional groups. The reduction of nitroarenes with excess zinc metal can lead to the formation of N,N'-diarylhydrazine. wikipedia.org The reduction process can be controlled to yield different products; for example, reduction to aryl hydroxylamines can be achieved using reagents like Raney nickel and hydrazine at low temperatures. wikipedia.org

Methodological Improvements for Large-Scale Synthesis and Process Efficiency

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its analogs necessitates the development of efficient, economical, and safe processes. A key focus is to move away from hazardous reagents like methyl hydrazine and diethyl azodicarboxylate (DEAD). google.com

A patented process for the large-scale production of (S)-(tetrahydrofuran-3-yl)hydrazine highlights several improvements. google.com The process involves a five-step sequence starting with the reduction of a precursor, followed by the formation of a protected hydrazine compound and its subsequent hydrolysis or hydrogenation. google.com This method aims for high purity, typically between 95% and 99.5% as measured by HPLC, and seeks to be economically viable on a commercial scale. google.com

Structural Characterization and Stereochemical Analysis of Tetrahydrofuran 3 Yl Hydrazine Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the initial characterization of newly synthesized (Tetrahydrofuran-3-yl)hydrazine derivatives, offering rapid and non-destructive analysis of their molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, is indispensable for confirming the structure of this compound derivatives. In ¹H NMR spectra, the protons on the tetrahydrofuran (B95107) (THF) ring typically appear as a series of multiplets in the δ 3.8–5.5 ppm region. The exact chemical shifts and coupling patterns are highly dependent on the substituents and the specific stereochemistry of the molecule.

For instance, in a series of (S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-2-(benzylidene)hydrazine-1-carboxamide derivatives, the protons of the THF moiety are consistently observed. nih.govtandfonline.com The methine proton (CH-O) on the chiral center of the THF ring often presents as a multiplet around 5.4-5.5 ppm. The adjacent methylene (B1212753) protons on the THF ring show complex multiplets due to their diastereotopic nature, typically resonating between 2.1 and 4.2 ppm. nih.govtandfonline.com The protons of the hydrazine (B178648) linker (NH) also give characteristic signals, which can be broad and vary in chemical shift depending on the solvent and concentration. nih.govtandfonline.com

Table 1: Representative ¹H NMR Data for a this compound Derivative Selected data for (S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-2-((5-(pyrrolidin-1-yl)furan-2-yl)methylene)hydrazine-1-carboxamide. nih.govtandfonline.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Hydrazine & Amide NH | 11.09, 10.05, 9.01, 8.66 | s, s, s, s |

| Aromatic & Vinylic CH | 8.55, 8.08, 7.89, 7.77, 7.44, 7.32 | s, dd, s, dd, t, s |

| THF CH-O (Position 3) | 5.43 | d |

| THF CH₂-O (Position 5) | 4.02, 3.82 | dd, dt |

| THF CH₂ (Position 4) | 2.47-2.39, 2.16 | m, dd |

Note: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, dt = doublet of triplets, m = multiplet. Data recorded in DMSO-d₆.

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound derivatives and confirming their elemental composition. Electrospray Ionization (ESI) is a soft ionization technique commonly employed for these analyses, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. nih.govtandfonline.com This allows for the unambiguous determination of the molecular mass.

High-resolution mass spectrometry (HRMS) further refines this information, providing a highly accurate mass measurement that can be used to deduce the precise molecular formula. rsc.org For example, various studies on quinazoline-based derivatives containing the (S)-tetrahydrofuran-3-yl moiety report the consistent observation of the [M+H]⁺ peak, confirming the successful synthesis of the target compounds. nih.govtandfonline.com

Table 2: ESI-MS Data for Selected this compound Derivatives nih.govtandfonline.com

| Compound Name | Molecular Formula | Calculated [M+H]⁺ | Observed m/z [M+H]⁺ |

| (S)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)hydrazine carboxamide | C₁₉H₁₉ClFN₅O₃ | 434.11 | 434.1 |

| (S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-2-((5-(dimethylamino)thiophen-2-yl)methylene)hydrazine-1-carboxamide | C₂₆H₂₆ClFN₆O₃S | 569.15 | 569.1 |

| (S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-2-((5-(pyrrolidin-1-yl)furan-2-yl)methylene)hydrazine-1-carboxamide | C₂₈H₂₈ClFN₆O₄ | 579.18 | 579.1 |

X-ray Crystallography for Absolute and Relative Stereochemistry

While spectroscopic methods define molecular connectivity, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique is paramount for establishing the precise spatial arrangement of atoms, including absolute and relative stereochemistry.

For this compound derivatives, the carbon at the 3-position of the THF ring is a chiral center. X-ray crystallography is the gold standard for determining the absolute configuration (R or S) of this and any other stereocenters in the molecule. google.comeurjchem.com The assignment is crucial, as different enantiomers or diastereomers of a chiral compound often exhibit distinct biological activities. nih.gov The crystallographic data of a related (S)-3-amino-tetrahydrofuran derivative confirmed its absolute configuration, showcasing the power of this technique. google.com Similarly, a study on a complex molecule containing a substituted tetrahydrofuran ring unequivocally established the stereochemistry at six different chiral centers through crystallographic analysis. eurjchem.com

X-ray diffraction analysis provides detailed information about non-covalent interactions, particularly hydrogen bonds, which govern how molecules pack together in a crystal lattice. eurjchem.comiucr.org In this compound derivatives, the hydrazine moiety (-NH-NH₂) and the oxygen atom of the THF ring are potential hydrogen bond donors and acceptors. Intramolecular hydrogen bonds can influence the molecule's conformation, while intermolecular hydrogen bonds create extensive networks, defining the supramolecular architecture. eurjchem.commdpi.com For example, N—H⋯O and N—H⋯N hydrogen bonds are commonly observed, forming chains or more complex three-dimensional structures that stabilize the crystal packing. iucr.org

Table 3: Common Hydrogen Bonding Interactions in Related Heterocyclic Structures

| Interaction Type | Description | Significance |

| Intramolecular N—H⋯O | Hydrogen bond between a hydrazine proton and a nearby oxygen atom within the same molecule. | Stabilizes a specific molecular conformation. iucr.org |

| Intermolecular N—H⋯O | Hydrogen bond between a hydrazine proton and an oxygen atom (e.g., from a THF ring or carbonyl group) of a neighboring molecule. | Links molecules into chains or sheets, influencing crystal packing and physical properties. eurjchem.comiucr.org |

| Intermolecular N—H⋯N | Hydrogen bond between a hydrazine proton and a nitrogen atom of an adjacent molecule. | Contributes to the formation of a stable, three-dimensional supramolecular network. |

| Intermolecular C—H⋯O/N | Weaker hydrogen bonds involving carbon-bound protons. | Reinforce the overall crystal structure. eurjchem.com |

Chromatographic Methods for Stereoisomer Separation

Chiral Chromatography for Enantiomeric Excess Determination and Purification

The separation of enantiomers, a critical step in the synthesis and application of chiral compounds, is effectively achieved using chiral chromatography. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation. For this compound derivatives, polysaccharide-based CSPs have proven to be particularly effective.

A specific method for determining the chiral purity of (S)-(tetrahydrofuran-3-yl)hydrazine has been developed using a CHIRALPAK® AD-H column, which is a polysaccharide-based CSP. nih.gov This method allows for the accurate quantification of the enantiomeric excess (e.e.) of the desired (S)-enantiomer. The enantiomeric resolution is achieved due to the distinct interactions of the (R) and (S) enantiomers with the chiral environment of the stationary phase. The detailed conditions for this chiral HPLC method are outlined in the table below.

Table 1: Chiral HPLC Method for (S)-(Tetrahydrofuran-3-yl)hydrazine Purity

| Parameter | Condition |

| Column | CHIRALPAK® AD-H (250mm x 4.6mm), 5µm |

| Mobile Phase | n-Hexane: Ethanol: Diethylamine (500:500:1.0 v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 35°C |

| Detector | Refractive Index (RI) |

| Injection Volume | 50 µL |

| Run Time | 20 min |

Data sourced from WO2016021192A1 nih.gov

The use of polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, is a widely adopted strategy for the enantioseparation of a broad range of chiral compounds, including amines and heterocyclic compounds. researchgate.netnih.govyakhak.org The selection of the appropriate chiral selector and mobile phase composition is crucial for achieving optimal separation. youtube.com For basic compounds like this compound, the addition of a small amount of an amine, such as diethylamine, to the mobile phase can improve peak shape and resolution. nih.gov

Beyond analytical determination of enantiomeric excess, chiral chromatography can also be employed for the preparative purification of enantiomers. rsc.org By scaling up the chromatographic process, it is possible to isolate single enantiomers with high purity, which is often a requirement for their use in stereospecific syntheses.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Ratio Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for assessing the chemical purity of this compound and its derivatives. It is also instrumental in determining the ratio of positional isomers and diastereomers that may be present in a sample.

For routine purity analysis, reversed-phase HPLC methods are commonly employed. These methods typically utilize a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. A patent for the production of (S)-(tetrahydrofuran-3-yl)hydrazine details a specific HPLC method for monitoring the reaction and determining the purity of the final product. nih.gov The conditions for this method are provided in the table below.

Table 2: HPLC Method for Purity Analysis of a this compound Derivative

| Parameter | Condition |

| Column | Inertsil ODS-3V (150mm x 4.6mm), 5µm |

| Mobile Phase | 0.01M NH4OAc in Water: Acetonitrile (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | Refractive Index (RI) |

| Injection Volume | 20 µL |

| Run Time | 45 min |

Data sourced from WO2016021192A1 nih.gov

Furthermore, HPLC is a valuable tool for the separation and quantification of positional isomers. For instance, in the synthesis of related chlorophenylhydrazine compounds, HPLC has been successfully used to separate and quantify the 2-, 3-, and 4-chloro positional isomers. nih.gov This demonstrates the capability of HPLC to resolve subtle structural differences.

In the context of substituted tetrahydrofuran derivatives, which may possess multiple stereocenters, HPLC is crucial for determining the diastereomeric ratio. The separation of diastereomers is generally more straightforward than enantiomers on achiral stationary phases because diastereomers have different physical properties. researchgate.net Studies on substituted tetrahydrofurans have utilized HPLC to determine the ratio of diastereomers formed in a reaction, often in conjunction with NMR analysis for structural confirmation. nih.gov The choice of column and mobile phase can significantly impact the resolution of diastereomers, and method development is often necessary to achieve baseline separation. researchgate.netresearchgate.net

Computational and Theoretical Investigations of Tetrahydrofuran 3 Yl Hydrazine Systems

Quantum Chemical Studies on Molecular Structures and Energetics

Quantum chemical calculations are fundamental to predicting the molecular properties of (Tetrahydrofuran-3-yl)hydrazine systems. Methods like Density Functional Theory (DFT) are frequently employed to determine optimized geometries, electronic structures, and energetic landscapes. researchgate.netresearchgate.net

Electronic structure calculations focus on the distribution of electrons within a molecule, which dictates its geometry, reactivity, and spectroscopic properties. Key parameters derived from these calculations include the energies of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net

Table 1: Representative Electronic Properties from DFT Calculations for Related Hydrazine (B178648)/Furan Systems

| Parameter | Description | Typical Findings |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. A smaller gap suggests higher reactivity. | In one study of a thiazole-hydrazine derivative, the energy gap was found to be 3.42 eV, indicating moderate stability. researchgate.net |

| Intramolecular Charge Transfer (ICT) | Transfer of electronic charge between different parts of a molecule upon excitation. | NBO analysis can confirm significant stabilization energies from ICT, for example, 12.54 kcal/mol from a lone pair donor to a sigma-star acceptor orbital. researchgate.net |

| Chemical Potential (μ) | A measure of a molecule's reactivity; higher chemical potential indicates lower stability. | The reactivity and stability of molecules can be directly correlated with their calculated chemical potential. researchgate.net |

This table is illustrative, based on findings for related hydrazine derivatives, to demonstrate the type of data generated from electronic structure calculations.

Theoretical vibrational analysis is crucial for interpreting experimental spectroscopic data, such as Fourier-transform infrared (FT-IR) and Raman spectra. By calculating the vibrational frequencies of a molecule in its optimized geometry, researchers can assign specific spectral bands to corresponding molecular motions (e.g., stretching, bending, twisting). researchgate.netresearchgate.net

For the tetrahydrofuran (B95107) (THF) moiety, spectroscopic studies have identified characteristic vibrational modes. researchgate.net For example, bands observed between 890 and 1500 cm⁻¹ in the Raman spectrum of THF are attributed to various C-C and C-O-C stretching modes, as well as C-H deformations. researchgate.net Quantum chemical calculations complement these experimental findings by providing a theoretical basis for the assignments. researchgate.net Time-dependent DFT (TD-DFT) can further be used to predict electronic absorption spectra (UV-Vis), calculating excitation energies and oscillator strengths that correspond to electronic transitions within the molecule. researchgate.netresearchgate.net

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling techniques, particularly docking simulations, are instrumental in predicting how this compound derivatives might interact with macromolecular targets, such as proteins and enzymes. These simulations are a cornerstone of modern drug discovery and materials science. researchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a target to form a stable complex. The outcome is often a scoring function that estimates the binding affinity, typically in kcal/mol. researchgate.net Software like AutoDock and Glide are commonly used for these simulations. researchgate.nettandfonline.comnih.gov

Derivatives of this compound have been evaluated as inhibitors for various protein kinases. In one study, quinazoline (B50416) derivatives incorporating the (S)-(tetrahydrofuran-3-yl)oxy group were docked into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB code: 4G5P). tandfonline.comnih.gov The simulations aimed to understand the structural basis for their inhibitory activity, including against resistant mutants. tandfonline.comnih.gov Similarly, other hydrazone derivatives have been docked against targets like estrogen receptor-beta (ERβ), with the results showing a correlation between high binding affinity and cytotoxic activity. nih.gov

Table 2: Example Binding Affinities of Hydrazone Derivatives from Docking Studies

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Thiazole-hydrazine derivative | Cytochrome P450 EryK | -65.65 | researchgate.net |

This table presents data for related hydrazone compounds to illustrate the outputs of docking studies.

The tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between different conformations, primarily the "twisted" (C2 symmetry) and "bent" (CS symmetry) forms. nih.gov Advanced spectroscopic and computational studies on THF itself have shown that the twisted C2 conformer is slightly more stable than the bent CS conformer. nih.gov While both conformers coexist in the neutral state, only the twisted form is observed in the cation. nih.gov

This conformational flexibility is critical for the biological activity of its derivatives. The specific conformation of the tetrahydrofuran ring can significantly influence how a molecule fits into a binding pocket. A single-crystal X-ray diffraction study of a pyrazolyl-pyrimidine derivative containing an R-configured tetrahydrofuran-3-yl group determined the precise three-dimensional structure, showing the orientation of the THF ring relative to the planar pyrazolyl-pyrimidine system. iucr.orgnih.gov The dihedral angle between the pyrazolyl plane and the C2—C3—C4 plane of the THF ring was found to be 99.6 (1)°. iucr.org Such analyses are vital for understanding structure-activity relationships.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of intermediates and the calculation of energy barriers associated with transition states. tdl.org This is particularly useful for understanding the synthesis and reactivity of this compound and its derivatives.

For instance, in the synthesis of pyrazole (B372694) derivatives, the hydrazine moiety acts as a nucleophile. Computational modeling using DFT can elucidate the cyclocondensation mechanism by which the pyrazole ring is formed. These models can predict the structure of the transition state and calculate the activation energy, providing insights into reaction kinetics and regioselectivity.

In the context of hydrazine-based fuels, theoretical studies have investigated their decomposition and combustion mechanisms. mdpi.com Quantum chemical calculations have been used to determine the energy barriers for reactions between hydrazine and oxidizers, with transition state theory being applied to estimate reaction rate constants over a range of temperatures. mdpi.com Similar approaches can be applied to the reactions of this compound. For example, recent studies on the electrooxidation of hydrazine catalyzed by benzofuran (B130515) derivatives used DFT to propose a detailed reaction mechanism and perform transition state analysis, calculating the energy gaps for each elementary step. acs.orgresearchgate.net

Fukui Function Analysis for Reactivity Prediction

Computational and theoretical chemistry provides powerful tools for understanding and predicting the chemical behavior of molecules. Among these, Density Functional Theory (DFT) has become a cornerstone for elucidating electronic structure and reactivity. A key concept derived from DFT is the Fukui function, which helps in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. This section focuses on the theoretical application of Fukui function analysis to predict the reactivity of this compound.

The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in a molecule as the total number of electrons is altered. mdpi.com In practice, condensed Fukui functions are often calculated for individual atoms within a molecule to pinpoint reactive centers. researchgate.net These are categorized into three types:

fk+ for nucleophilic attack (attack by an electron donor), which corresponds to the addition of an electron.

fk- for electrophilic attack (attack by an electron acceptor), which corresponds to the removal of an electron.

fk0 for radical attack.

A higher value of the Fukui function at a particular atomic site indicates a greater susceptibility to the corresponding type of attack. researchgate.net For instance, the atom with the highest fk+ value is the most likely site for a nucleophilic attack, while the atom with the highest fk- value is the most probable site for an electrophilic attack.

Reactivity of the Tetrahydrofuran Moiety:

Computational studies on tetrahydrofuran and its derivatives show that the oxygen atom is a primary site for electrophilic interaction due to its lone pairs of electrons. researchgate.net Conversely, the carbon atoms adjacent to the oxygen (α-carbons) can be susceptible to nucleophilic attack, especially if the oxygen is protonated or coordinated to a Lewis acid. nih.gov In the context of this compound, the ether oxygen would be a likely site for electrophilic attack.

Reactivity of the Hydrazine Moiety:

Hydrazine and its organic derivatives are characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. dtic.mil This makes the hydrazine group a strong nucleophile. bohrium.com DFT studies on various hydrazine derivatives consistently identify the nitrogen atoms as the primary sites for electrophilic attack. nih.govnih.gov The terminal nitrogen atom of the hydrazine group in this compound is expected to be particularly nucleophilic.

Predicted Reactivity of this compound:

Based on the analysis of its structural components, a Fukui function analysis of this compound would likely reveal the following:

The terminal nitrogen atom (N2) of the hydrazine group is predicted to have the highest fk- value, making it the most probable site for electrophilic attack . This is due to the high electron density and accessibility of its lone pair.

The nitrogen atom attached to the THF ring (N1) would also be a site for electrophilic attack, though likely with a lower fk- value compared to the terminal nitrogen.

The oxygen atom (O) in the tetrahydrofuran ring is another potential site for electrophilic attack.

For nucleophilic attack , the hydrogen atoms of the -NH and -NH2 groups, and potentially the carbon atom (C3) attached to the hydrazine group, would be the most probable sites, exhibiting the highest fk+ values.

To illustrate these predictions, the following interactive table presents hypothetical condensed Fukui function values for the heteroatoms and the C3 carbon of this compound, based on general principles and data from similar molecules. The atom numbering is as follows: O1 (ether oxygen), C3 (carbon attached to hydrazine), N1 (nitrogen attached to C3), N2 (terminal nitrogen).

These values are illustrative and intended to demonstrate the expected trends in reactivity based on Fukui function analysis.

The dual descriptor (Δfk = fk+ - fk-) is another useful tool derived from Fukui functions. A positive value of Δfk indicates a site prone to nucleophilic attack, while a negative value suggests a site susceptible to electrophilic attack.

The following interactive table shows the calculated dual descriptor values based on the hypothetical Fukui functions from the previous table.

The strongly negative values for the nitrogen atoms further support their role as the primary centers for electrophilic attack.

Applications of Tetrahydrofuran 3 Yl Hydrazine As a Versatile Synthetic Building Block

Synthesis of Complex Heterocyclic Ring Systems

The inherent reactivity of the hydrazine (B178648) group, coupled with the stereochemical possibilities of the tetrahydrofuran (B95107) ring, makes (Tetrahydrofuran-3-yl)hydrazine an ideal starting material for the synthesis of a wide array of heterocyclic compounds.

Intermediates for Pyrazolo[4,3-c]quinolin-4(5H)-one Derivatives

This compound, particularly its chiral (S)-enantiomer, is a key intermediate in the synthesis of 1H-Pyrazolo[4,3-c]quinolin-4(5H)-one derivatives. google.com These compounds are of significant interest in medicinal chemistry. The synthesis involves the construction of a fused pyrazole (B372694) ring onto a quinolinone scaffold, a reaction for which (S)-(tetrahydrofuran-3-yl)hydrazine or its acid addition salt is instrumental. google.com This specific application highlights the importance of the chiral nature of the building block in producing enantiomerically pure final products. google.com

Table 1: Key Reactions in the Synthesis of Pyrazolo[4,3-c]quinolin-4(5H)-one Derivatives

| Reactant 1 | Reactant 2 | Product Type | Significance |

| (S)-(Tetrahydrofuran-3-yl)hydrazine | Quinolone Precursor | 1H-Pyrazolo[4,3-c]quinolin-4(5H)-one | Intermediate for potential therapeutic agents |

Precursors for Quinoxaline (B1680401) and Pyrimidine-Based Scaffolds

The utility of this compound extends to the synthesis of other important nitrogen-containing heterocycles, including quinoxalines and pyrimidines. Quinoxalines are a class of N-heterocyclic compounds found in various natural and synthetic products with notable physicochemical and pharmacological properties. mtieat.org Hydrazine derivatives, in general, are employed in the synthesis of quinoxaline scaffolds. mtieat.org For instance, the reaction of a hydrazine derivative with o-phenylenediamine (B120857) or its analogs is a classical method for quinoxaline synthesis.

Similarly, pyrimidine-based scaffolds, which are central to many biologically active molecules, can be accessed using hydrazine precursors. The construction of the pyrimidine (B1678525) ring often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov While direct examples specifying this compound for these particular scaffolds are not extensively detailed in the provided results, the general reactivity pattern of hydrazines strongly supports its potential as a precursor. The tetrahydrofuran moiety can introduce desirable physicochemical properties, such as improved solubility, into the final molecules.

Enabling Access to Diverse Heterocyclic Chemical Libraries

The versatility of this compound makes it a valuable building block for generating diverse heterocyclic chemical libraries for drug discovery and other applications. Its ability to participate in various cyclization reactions allows for the creation of a multitude of scaffolds. For example, multicomponent reactions involving hydrazine derivatives can lead to the rapid assembly of complex and diverse molecular architectures. acs.org These one-pot reactions are highly efficient and allow for the introduction of multiple points of diversity, which is crucial for library synthesis. acs.org The use of this compound in such reactions can lead to libraries of compounds containing the tetrahydrofuran motif, which is present in many natural products and approved drugs.

Development of Novel Reagents and Ligands in Catalysis

Beyond its role as a scaffold component, this compound and its derivatives are finding applications in the development of new reagents and ligands for catalysis.

Hydrazine Derivatives as Ligands for Metal Complexes in Catalysis

Hydrazine and its derivatives are known to act as ligands, coordinating to metal centers to form stable complexes. rsc.orgscispace.com These metal complexes can exhibit interesting catalytic properties. The nitrogen atoms of the hydrazine moiety possess lone pairs of electrons that can be donated to a metal ion, forming a coordinate bond. The resulting metal-ligand complexes have been investigated for their catalytic activity in various organic transformations. orientjchem.orgresearchgate.net For example, hydrazone-based metal complexes have shown promise in catalytic applications. researchgate.net The tetrahydrofuran ring in this compound can influence the steric and electronic properties of the resulting metal complex, potentially tuning its catalytic activity and selectivity.

Table 2: Metal Complexes with Hydrazine-Derived Ligands

| Ligand Type | Metal Ion | Potential Application | Reference |

| Hydrazone | Copper(I) | Alkene activation | rsc.org |

| Hydrazine Derivative | Transition Metals | General Catalysis | orientjchem.org |

Building Blocks for Chiral Catalysts in Asymmetric Synthesis

The chiral nature of this compound makes it an attractive building block for the synthesis of chiral ligands and catalysts for asymmetric synthesis. bldpharm.com Asymmetric catalysis, which enables the selective synthesis of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral hydrazines are valuable intermediates in the synthesis of chiral catalysts. acs.org For instance, chiral hydrazines can be used to prepare chiral ligands for metal-catalyzed asymmetric hydrogenation reactions, which are widely used for the synthesis of enantiomerically enriched compounds. acs.orgacs.org The tetrahydrofuran backbone of this compound can provide a rigid and well-defined chiral environment around the metal center, leading to high levels of enantioselectivity in catalytic reactions.

Derivatization and Functionalization of Nanostructures

The application of this compound in the realm of nanotechnology is a developing area of research. While extensive studies focusing specifically on this compound are limited, the known reactivity of hydrazine derivatives provides a strong indication of its potential in the derivatization and functionalization of nanostructures. Hydrazine and its derivatives are recognized for their role as reducing agents in the synthesis of metallic nanoparticles, such as gold nanoparticles, where they also help control particle size. acs.org

The primary utility of this compound in this context lies in its ability to react with other molecules to form larger complexes that can subsequently be used to create or modify nanoparticles. For instance, this compound dihydrochloride (B599025) has been used in the synthesis of more complex organic molecules which are then utilized in the preparation of organometallic complexes. These complexes can serve as precursors for the synthesis of titanium dioxide nanoparticles. researchgate.net This approach highlights the role of this compound as a foundational component in the bottom-up fabrication of functional nanomaterials.

Furthermore, the hydrazine group is a key functional handle for the surface modification of nanoparticles. Hydrazine derivatives are employed in the decoration of nanoparticles and for the derivatization of various molecules, including carbohydrates, for analysis, which can involve nanoparticle-based detection methods. researchgate.net In the synthesis of chitosan (B1678972) nanoparticles, for example, hydrazine monohydrate is used for the removal of protecting groups, a crucial step in the functionalization of the polymer backbone before its formation into nanoparticles. plos.org This general reactivity suggests that this compound could be similarly employed to introduce the tetrahydrofuran moiety onto the surface of nanoparticles, thereby altering their solubility, biocompatibility, or binding properties.

Table 1: Potential Applications of this compound in Nanostructure Derivatization

| Application Area | Role of this compound | Potential Outcome | Supporting Evidence |

|---|---|---|---|

| Nanoparticle Synthesis | Precursor to complex ligands for organometallic compounds | Formation of functionalized nanoparticles (e.g., TiO2) | Used in synthesis of a precursor for nanoparticles researchgate.net |

| Surface Functionalization | Reactive handle for covalent attachment | Modified surface properties of nanoparticles | General reactivity of hydrazines with nanoparticles researchgate.net |

| Bioconjugation | Linker to attach biomolecules to nanostructures | Creation of targeted drug delivery systems or biosensors | Use of hydrazine derivatives in bioconjugation chemistry researchgate.net |

Utility in Exploratory Organic Synthesis

The most significant and well-documented application of this compound is as a versatile building block in exploratory organic synthesis, particularly for the construction of heterocyclic compounds. plos.orgtudelft.nl The presence of both a nucleophilic hydrazine group and a chiral tetrahydrofuran ring makes it an attractive starting material for creating a wide array of complex molecules with potential biological activity.

A primary use of this compound is in the synthesis of pyrazole derivatives. The hydrazine moiety readily undergoes condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form the pyrazole ring, a core structure in many pharmaceuticals. researchgate.netresearchgate.nettudelft.nl For example, the (S)-enantiomer of this compound is a key intermediate in the synthesis of 1H-Pyrazolo[4,3-c]quinolin-4(5H)-one derivatives, which are being investigated for the treatment of cognitive disorders. plos.org The tetrahydrofuran ring in these molecules is crucial for their biological activity, and the use of a chiral hydrazine ensures the stereospecificity of the final product.

Table 2: Synthesis of Pyrazole Derivatives from Hydrazines

| Reactant 1 | Reactant 2 | Product Type | Key Features |

|---|---|---|---|

| Hydrazine Derivative | 1,3-Diketone | 1,3,5-Trisubstituted Pyrazole | Traditional cyclocondensation under acidic conditions. researchgate.net |

| Hydrazine Derivative | Enaminone and Aryl Halide | 1,3-Disubstituted Pyrazole | Copper-catalyzed three-component synthesis. tudelft.nl |

| (S)-(Tetrahydrofuran-3-yl)hydrazine | Appropriate quinolone precursor | 1H-Pyrazolo[4,3-c]quinolin-4(5H)-one | Used for building a fused pyrazole ring system. plos.org |

In addition to pyrazoles, this compound is employed in the synthesis of other important heterocyclic systems, such as pyridazinones and their fused derivatives. The hydrazine group can react with γ-keto acids or their derivatives to form the pyridazinone ring. These structures are of interest due to their wide range of pharmacological activities. For instance, 3-hydrazino-6-[4-(1H-imidazol-1-yl)phenyl]pyridazine, a related hydrazine derivative, is used to synthesize 1,2,4-triazolo[4,3-b]pyridazines, which have been explored for their cardiotonic and other biological activities. The principles of these reactions are directly applicable to this compound for the creation of novel analogues.

The versatility of this compound extends to the synthesis of various fused heterocyclic compounds. The formation of such systems often involves a multi-step sequence where the hydrazine group is first used to form an initial heterocyclic ring, which is then subjected to further cyclization reactions. This strategy allows for the rapid construction of complex molecular architectures from a relatively simple starting material. The tetrahydrofuran moiety can influence the solubility, metabolic stability, and target-binding properties of the final compounds, making it a valuable component in the design of new chemical entities for drug discovery and other applications.

Table 3: Examples of Heterocyclic Systems Synthesized from Hydrazine Derivatives

| Starting Hydrazine Derivative | Key Reagents | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| (S)-(Tetrahydrofuran-3-yl)hydrazine | Quinolone precursor | 1H-Pyrazolo[4,3-c]quinolin-4(5H)-one | plos.org |

| 3-Hydrazino-6-[4-(1H-imidazol-1-yl)phenyl]pyridazine | Trifluoroacetic anhydride | 1,2,4-Triazolo[4,3-b]pyridazine | |

| Hydrazine Hydrate (B1144303) | 4-Oxo-4-phenylbutanoic acid | Pyridazin-3(2H)-one | |

| (Z)-3-Arylidene-1-thioflavanones | Hydrazines | Tricyclic Fused Pyrazolines |

Future Research Directions and Emerging Trends

Expedited Synthesis of Chiral (Tetrahydrofuran-3-yl)hydrazine Enantiomers

Current research is focused on developing more direct and cost-effective strategies. One promising approach involves the asymmetric hydrogenation of prochiral hydrazones, a method that has shown great success in synthesizing various chiral hydrazines with high enantioselectivity. acs.org For instance, nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones has yielded chiral cyclic hydrazines with over 99% enantiomeric excess (ee). acs.org This method's scalability and applicability to the synthesis of kinase inhibitors highlight its potential for industrial applications. acs.org

Another avenue of exploration is the development of processes that avoid toxic reagents like methyl hydrazine (B178648) and diethyl azodicarboxylate (DEAD), which are often used in conventional syntheses but are unsuitable for large-scale production. google.com A multi-step process starting from (R)-Ethyl 4-chloro-3-hydroxybutyrate has been devised to produce (S)-(tetrahydrofuran-3-yl)hydrazine with high enantiomeric and chemical purity, typically between 98% and 99.5% as measured by HPLC. google.com This process involves reduction, hydrolysis, esterification, coupling with a protected hydrazine, and final deprotection. google.com

Future efforts will likely concentrate on refining these methods to further improve yields, reduce the number of synthetic steps, and utilize more environmentally benign reagents and catalysts. The development of robust and scalable enantioselective syntheses is paramount for the commercial viability of pharmaceuticals derived from this chiral building block.

Exploration of Cascade and One-Pot Reaction Sequences

Cascade and one-pot reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. The reactivity of the hydrazine moiety in this compound makes it an ideal candidate for such reaction sequences.

One area of active investigation is its use in the synthesis of fused heterocyclic systems. For example, this compound dihydrochloride (B599025) can undergo cyclocondensation with 2-(2-(methylsulfanyl)pyrimidin-4-yl)-3-oxopropanenitrile to form pyrazole (B372694) derivatives. This reaction highlights the nucleophilic character of the hydrazine group, which attacks carbonyl or nitrile functionalities to initiate ring formation.

Researchers are also exploring the use of this compound in multicomponent reactions to construct complex molecular scaffolds in a single step. A notable example is the one-pot, three-component synthesis of dihydropyrano(2,3-c)pyrazoles from ethyl acetoacetate, hydrazine hydrate (B1144303) (a related hydrazine), malononitrile, and various aryl aldehydes. ut.ac.ir This strategy, often employing green catalysts like preheated fly-ash in aqueous media, demonstrates the potential for developing environmentally friendly and cost-effective synthetic protocols. ut.ac.ir

Furthermore, cascade reactions involving N-tosylhydrazones, which can be generated from hydrazines, have been developed for the synthesis of tetrahydrofurans. yinshai.com A Cu(I)-catalyzed cascade coupling/cyclization of N-tosylhydrazones with 3-butyn-1-ol (B147353) provides a facile route to tetrahydrofuran (B95107) derivatives. yinshai.com This suggests that this compound could be a precursor to intermediates that participate in powerful bond-forming cascades.

Future research in this area will likely focus on discovering new cascade reactions initiated by this compound and expanding the library of accessible heterocyclic systems. The development of novel catalysts and reaction conditions will be crucial for controlling regioselectivity and stereoselectivity in these complex transformations.

Advanced Computational Tools for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool for modern synthetic chemists, offering insights into reaction mechanisms, predicting reactivity, and guiding the design of new synthetic routes. For this compound, computational methods are being employed to understand and predict its behavior in various chemical transformations.

Density Functional Theory (DFT) calculations are particularly useful for elucidating the intricacies of reactions involving this compound. For instance, DFT can be used to model the transition states in cyclocondensation reactions, helping to explain the observed regioselectivity. jrasb.com By analyzing the electronic and steric effects of substituents on the tetrahydrofuran ring, researchers can predict which isomeric product is likely to form. Molecular Electrostatic Potential (MEP) analysis, another computational technique, can identify the electrophilic and nucleophilic sites within the molecule, providing further clues about its reactivity. jrasb.comresearchgate.netjrasb.com

Computational tools are also being used to predict the self-assembly behavior of molecules, which is relevant for designing new materials. mdpi.com While not directly applied to this compound itself in the provided context, the principles could be extended to understand how its derivatives might form larger, ordered structures.

Furthermore, computational modeling can aid in the development of more efficient syntheses. For example, in the context of multicomponent reactions, computational studies can compare the energetics of different reaction pathways, helping to identify the rate-determining steps and optimize reaction conditions. rsc.org Molecular modeling has also been used to develop new molecular models for hydrazine and its derivatives to study their fluid phase behavior, which is crucial for process design and safety. researchgate.net

The future of this field lies in the integration of more sophisticated computational models, including machine learning algorithms, to accelerate the discovery of new reactions and molecules. mdpi.com These predictive tools will enable chemists to design experiments more intelligently, reducing the time and resources required to develop novel synthetic methodologies and functional materials based on this compound.

Expanding the Scope of Novel Heterocyclic Architectures Accessible through this compound

The unique structural features of this compound make it a valuable precursor for a wide array of heterocyclic compounds, many of which possess interesting biological activities. Its ability to participate in reactions that form fused and non-fused ring systems is a key area of ongoing research. researchgate.net

The reaction of hydrazines with β-dicarbonyl compounds is a classic method for synthesizing pyrazoles, and this compound is no exception. researchgate.netorganic-chemistry.org By carefully choosing the reaction partners and conditions, chemists can control the substitution pattern on the resulting pyrazole ring. The synthesis of 1H-Pyrazolo[4,3-c]quinolin-4(5H)-one derivatives for potential use in treating neurodegenerative diseases and cancer is a prime example of this application. google.com

Beyond simple pyrazoles, this compound can be used to construct more complex, fused heterocyclic systems. For example, its reaction with 5-allyl-3-methylthio-1,2,4-triazino[5,6-b]indole derivatives can lead to the formation of novel triazolo- and imidazotriazinoindoles. researchgate.net The synthesis of such multi-ring systems is of great interest due to their potential as scaffolds for new therapeutic agents.

The development of novel synthetic strategies continues to broaden the range of accessible heterocycles. For instance, the reaction of hydrazides with carbon disulfide is a common route to 1,3,4-oxadiazoles and 1,2,4-triazoles, both of which are important pharmacophores. derpharmachemica.comrsc.org By converting this compound into a corresponding hydrazide, a host of new heterocyclic derivatives could be synthesized.

Future research will undoubtedly uncover new reaction pathways and expand the diversity of heterocyclic architectures that can be accessed from this versatile building block. The exploration of its reactivity with a wider range of electrophiles and its use in novel cyclization strategies will continue to be a fruitful area of investigation, leading to the discovery of new molecules with unique properties and potential applications.

Q & A

Q. What are the standard synthetic protocols for incorporating (Tetrahydrofuran-3-yl)hydrazine into heterocyclic compounds?

this compound is commonly used in cyclocondensation reactions. For example, it reacts with 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile in acetic acid under reflux (80°C, 3 hours) to form pyrazole derivatives. Post-reaction, the product is partitioned between aqueous Na₂CO₃ and EtOAc, purified via flash chromatography (30–70% EtOAc in hexane), and isolated as a crystalline solid . Chiral resolution of racemic mixtures can be achieved using Chiralpak columns eluted with methanol .

Q. How is the structure of this compound-derived compounds validated experimentally?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard. For example, the absolute configuration of pyrazole derivatives is determined via Flack parameters and supported by chiral HPLC. Intramolecular hydrogen bonds (N–H⋯N) and noncrystallographic symmetry are analyzed to resolve stereochemical ambiguities .

Q. What analytical methods are suitable for quantifying this compound in reaction mixtures?

UV-Vis spectrophotometry at 526–546 nm (ε ≈ 2200–2300 L·mol⁻¹·cm⁻¹) can be adapted from hydrazine quantification methods using potassium permanganate reduction. HPLC with chiral columns or reverse-phase systems (e.g., 30–70% EtOAc/hexane gradients) is recommended for purity assessment .

Q. What safety protocols are critical when handling this compound?

Due to hydrazine’s toxicity and instability, use inert atmospheres (N₂/Ar), closed systems, and personal protective equipment. Storage at low temperatures (2–8°C) in amber glass containers minimizes degradation. Neutralize waste with Na₂CO₃ or dilute HCl before disposal .

Advanced Research Questions

Q. How do computational studies inform the design of this compound-catalyzed reactions?

Density functional theory (DFT) evaluates activation barriers and transition states. For hydrazine-catalyzed metathesis, computational models predict that bicyclic hydrazines (e.g., [2.2.2] systems) lower cycloreversion barriers by 15–20 kJ/mol versus [2.2.1] analogs. These findings guide catalyst optimization and substrate scope expansion .

Q. What strategies resolve enantiomeric excess in this compound-derived chiral compounds?

Chiral chromatography (Chiralpak AD-H or OD-H columns) with methanol elution achieves >99% enantiomeric separation. Polarimetry ([α]D²⁰ = +51.3°) and circular dichroism (CD) corroborate absolute configurations. Racemic crystals often exhibit noncrystallographic inversion centers, detectable via X-ray twinning analysis .

Q. Can this compound derivatives be used in hydrogen storage or fuel cell applications?

Hydrazine monohydrate derivatives decompose catalytically (e.g., using MoSe₂/CdS-CdSe composites) to release H₂. Key parameters include pH (8–10), temperature (50–80°C), and catalyst loading (5–10 wt%). Impurity-free H₂ yields >95% are achievable, though stability studies under oxidative conditions are ongoing .

Q. How does this compound influence the synthesis of advanced nanomaterials?

In hydrothermal synthesis, hydrazine acts as a reducing agent and structure-directing agent. For example, controlled addition of hydrazine monohydrate modulates MoSe₂ phase transitions (2H to 1T) in CdS-CdSe composites, enhancing photocatalytic H₂ evolution rates by 3–5× .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.